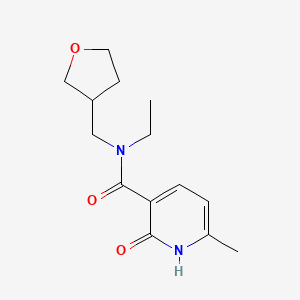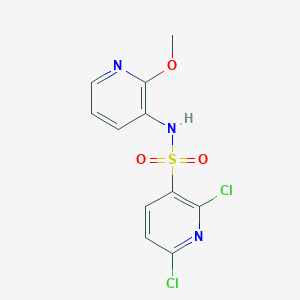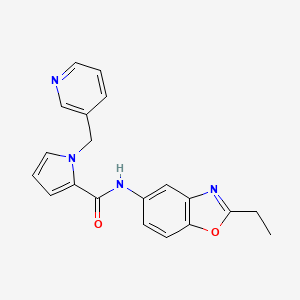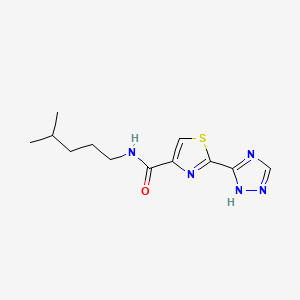![molecular formula C12H14ClN3S B7572895 5-[(5-chlorothiophen-2-yl)methyl]-1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridine](/img/structure/B7572895.png)
5-[(5-chlorothiophen-2-yl)methyl]-1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(5-chlorothiophen-2-yl)methyl]-1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential in various research applications. This compound is a heterocyclic organic compound that has a unique structure, which makes it an interesting molecule to study.
Mécanisme D'action
The mechanism of action of 5-[(5-chlorothiophen-2-yl)methyl]-1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridine is not fully understood. However, studies have shown that this compound can inhibit the activity of various enzymes and signaling pathways that are involved in cancer cell proliferation and survival. This compound has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
5-[(5-chlorothiophen-2-yl)methyl]-1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridine has been shown to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of various enzymes, including protein kinase A, protein kinase C, and cyclin-dependent kinases. This compound has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. In addition, this compound has been shown to have anti-inflammatory and anti-oxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-[(5-chlorothiophen-2-yl)methyl]-1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridine in lab experiments is its potent anti-cancer activity. This compound has been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. Another advantage of using this compound is its well-established synthesis method, which allows for the production of high yields of the compound. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage of this compound for in vivo experiments.
Orientations Futures
There are several future directions for research on 5-[(5-chlorothiophen-2-yl)methyl]-1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridine. One area of research is to investigate the potential of this compound in combination therapy with other anti-cancer drugs. Another area of research is to study the mechanism of action of this compound in more detail to identify potential targets for cancer therapy. In addition, further studies are needed to determine the safe dosage of this compound for in vivo experiments.
Méthodes De Synthèse
The synthesis of 5-[(5-chlorothiophen-2-yl)methyl]-1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridine involves a multi-step process. The first step involves the reaction of 5-chlorothiophene-2-carbaldehyde with methylamine to form 5-[(5-chlorothiophen-2-yl)methyl]-1-methyl-1H-imidazole-4-carbaldehyde. This intermediate is then reacted with 2-aminopyridine to form the final product, 5-[(5-chlorothiophen-2-yl)methyl]-1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridine. The synthesis method is well-established, and the compound can be obtained in high yields.
Applications De Recherche Scientifique
5-[(5-chlorothiophen-2-yl)methyl]-1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridine has been extensively studied for its potential in various research applications. One of the main research areas where this compound has been investigated is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity and can induce apoptosis in cancer cells. Other research areas where this compound has been studied include neurodegenerative diseases, infectious diseases, and inflammation.
Propriétés
IUPAC Name |
5-[(5-chlorothiophen-2-yl)methyl]-1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3S/c1-15-8-14-10-7-16(5-4-11(10)15)6-9-2-3-12(13)17-9/h2-3,8H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXQIUYBTDGSJGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1CCN(C2)CC3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(5-chlorothiophen-2-yl)methyl]-1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[4-Fluoro-2-(trifluoromethylsulfonyl)phenyl]azetidin-3-ol](/img/structure/B7572857.png)




![Trimethyl-[(4-nitropyrazol-1-yl)methyl]silane](/img/structure/B7572882.png)


![4-[[3-(3,5-Dimethylpyrazol-1-yl)azetidin-1-yl]methyl]benzonitrile](/img/structure/B7572909.png)

![2-[1-[(2-methoxy-5-methylphenyl)methyl]piperidin-4-yl]-1H-indole](/img/structure/B7572913.png)